![molecular formula C4H7ClN2S B3049159 3-Methylisothiazol-4-amine hydrochloride CAS No. 1958100-55-4](/img/structure/B3049159.png)
3-Methylisothiazol-4-amine hydrochloride
Overview
Description
3-Methylisothiazol-4-amine hydrochloride is a chemical compound with the CAS Number: 1958100-55-4 . It has a molecular weight of 150.63 and its molecular formula is C4H7ClN2S .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H7ClN2S . The average mass of this compound is 150.630 Da .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Chemical Synthesis and Derivatives
3-Methylisothiazol-4-amine hydrochloride plays a role in various chemical synthesis processes. For instance, the preparation of 3-Methyl-5-nitroisothiazole from diazotised 5-amino-3-methylisothiazole has been demonstrated, leading to the creation of various derivatives like amides and nitriles (Walsh & Wooldridge, 1972). Additionally, the synthesis of 3-Methyl-4 H -isoxazol-5-one through a room temperature process and its coupling with diazotized substituted amine to form azo dyes highlights its application in green chemistry (Banpurkar, Wazalwar & Perdih, 2018).
Pharmacological Applications
In pharmacology, compounds related to this compound have been explored. For example, derivatives of this compound, such as 3-methoxy and 3-ethoxy analogues, have been synthesized for the study of their effects on GABA uptake mechanisms, showing potential in neurological research (Falch et al., 1999).
Biological and Environmental Impact
Studies on isothiazolinone biocides, which include derivatives of this compound, have been conducted to evaluate their cytotoxic effects and potential as biocides. These studies are crucial for understanding the environmental and biological implications of using such compounds (Arning et al., 2009).
Advanced Material Science
In material science, research into the synthesis and properties of this compound derivatives is ongoing. Studies exploring the electronic and spectral properties of these compounds contribute to the development of advanced materials with specific electronic and optical characteristics (Regiec & Wojciechowski, 2019).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312+P330-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501, which provide guidance on how to handle and store the compound safely .
Mechanism of Action
Target of Action
3-Methylisothiazol-4-amine hydrochloride, also known as 3-methyl-1,2-thiazol-4-amine hydrochloride, is a derivative of isothiazolinones . Isothiazolinones are known for their bacteriostatic and fungiostatic activity . They are used in cosmetics and as chemical additives for occupational and industrial usage . The primary targets of this compound are therefore bacteria and fungi.
Mode of Action
Isothiazolinones, in general, are known to inhibit the growth of bacteria and fungi . They interact with the microbial cells, disrupting their normal functions and preventing their growth .
Biochemical Pathways
Given its antimicrobial properties, it can be inferred that it interferes with essential biochemical pathways in bacteria and fungi, leading to their growth inhibition .
Pharmacokinetics
It is known that the compound has a molecular weight of 15063 , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial and fungal growth . This makes it an effective biocide in various applications, including cosmetics and industrial processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances . .
properties
IUPAC Name |
3-methyl-1,2-thiazol-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-4(5)2-7-6-3;/h2H,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQHKXUKSZPBEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1958100-55-4 | |
Record name | 4-Isothiazolamine, 3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1958100-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-1,2-thiazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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